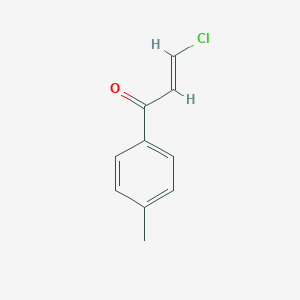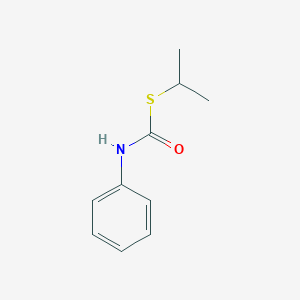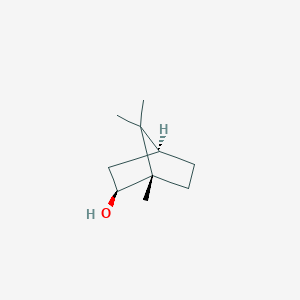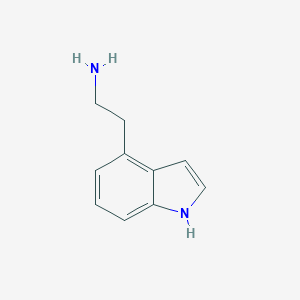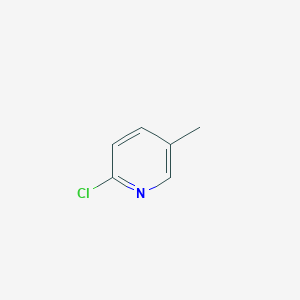
2-Chloro-5-methylpyridine
Overview
Description
2-Chloro-5-methylpyridine is a compound that is structurally related to various pyridine derivatives, which have been extensively studied due to their interesting chemical and physical properties, as well as their potential applications in different fields, including pharmaceuticals and materials science. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and reactivity of this compound.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multi-step reactions starting from simple precursors. For instance, an improved synthesis route for 2-chloro-3-amino-4-methylpyridine, a compound structurally similar to this compound, has been developed, featuring a condensation reaction starting from 4,4-dimethoxyl-2-butanone and cyanoacetamide . This suggests that the synthesis of this compound could also be achieved through similar condensation reactions, possibly with different substituents or reaction conditions.
Molecular Structure Analysis
The molecular and crystal structures of pyridine derivatives are often characterized by X-ray diffraction, vibrational spectroscopy, and quantum chemical calculations. For example, the crystal structures of various nitro derivatives of 2-amino-4-methylpyridine have been determined, showing that these structures are stabilized by hydrogen bonds and exhibit a layered arrangement . Similarly, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile has been analyzed using X-ray analysis, revealing the presence of hydrogen bonds and π-π stacking interactions . These findings can be extrapolated to predict that this compound may also form stable crystalline structures with specific intermolecular interactions.
Chemical Reactions Analysis
The reactivity of pyridine derivatives can be quite diverse, depending on the substituents present on the ring. For instance, the photochemical E (trans) to Z (cis) isomerization of this compound-3-olefin derivatives has been studied, indicating that the presence of a chloro and methyl group on the pyridine ring can influence the efficiency of photoisomerization reactions . Additionally, the reactivity of 5-chloro-2,4-dihydroxypyridine towards halogens and acids has been examined, suggesting that chloro-substituted pyridines can undergo electrophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are closely related to their molecular structure. Vibrational, electronic, NBO, and NMR analyses provide insights into the optimized molecular structures, electronic properties, and reactivity of compounds like 2-chloro-4-nitropyridine and 2-chloro-4-methyl-5-nitropyridine . Theoretical calculations, such as density functional theory (DFT), help in understanding the stability, charge delocalization, and molecular electrostatic potentials of these molecules . The absorption and fluorescence properties of these compounds are also influenced by their structure, as seen in the study of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile . These analyses can be used to predict the behavior of this compound in various physical and chemical contexts.
Scientific Research Applications
1. Intermediate in Medicines and Pesticides
2-Chloro-5-methylpyridine is notably used as an important intermediate in the manufacturing of various medicines and pesticides. For instance, Su Li (2005) studied the separation and purification of 2-Chloro-5-trichloromethylpyridine, a closely related compound, using techniques like extraction, distillation, and column chromatography. The purified product showed a high purity level of over 99%, indicating its significant role in the synthesis of high-quality medicinal and pesticide products (Su Li, 2005).
2. Preparation Methods
Various preparation methods for this compound have been explored. Zhao Bao (2003) reviewed multiple approaches, including preparation from 3-methylpyridine N-oxide using various chlorinating reagents, and from 2-aminopyridine through reactions with methyl nitrite in hydrogen chloride. These diverse methods highlight the versatility and adaptability of this compound in chemical synthesis (Zhao Bao, 2003).
3. Synthesis of Bioactive Compounds
B. Gangadasu et al. (2002) conducted a study on the preparation of this compound-3-carbaldehyde imines, which have potential applications as herbicides, fungicides, antiviral agents, and in cancer treatment. This research underscores the compound's significance in the synthesis of bioactive molecules with broad applications in healthcare and agriculture (B. Gangadasu et al., 2002).
4. Role in Nicotine Insecticides
3-Methylpyridine-N-oxide, an intermediate in the preparation of this compound, is crucial in synthesizing nicotine insecticides like imidacloprid and acetamiprid. Fu-Ning Sang et al. (2020) discussed the development of safer and more efficient production processes for this intermediate, highlighting the compound's relevance in the agricultural sector (Fu-Ning Sang et al., 2020).
5. Antimicrobial Activity
A study by B. Gangadasu et al. (2009) on this compound-3-olefin derivatives revealed these compounds' notable antimicrobial properties. This finding suggests potential applications in developing new antimicrobial agents (B. Gangadasu et al., 2009).
Mechanism of Action
Target of Action
2-Chloro-5-methylpyridine is primarily used as a pesticide intermediate . .
Mode of Action
It is known to be used in the synthesis of various compounds, including 2-methylthio-5-pyridinemethylene amine, 5-methyl-2,2′-bipyridine, and 1-(5′-methyl-2,2′-bipyridin-5-yl)-2,5-dimethyl-1H-pyrrole
Result of Action
As a pesticide intermediate, it may contribute to the efficacy of the final pesticide product .
Safety and Hazards
2-Chloro-5-methylpyridine is considered hazardous . It is combustible and can cause skin irritation, serious eye irritation, and may be harmful if swallowed or in contact with skin . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
2-chloro-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLYOURCUVQYLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342396 | |
| Record name | 2-Chloro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18368-64-4 | |
| Record name | 2-Chloro-5-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18368-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-methyl-pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018368644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-methyl-pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Chloro-3-picoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Chloro-5-methylpyridine?
A1: this compound has a molecular formula of C6H6ClN and a molecular weight of 127.57 g/mol.
Q2: What are the common synthetic routes to this compound?
A2: Several methods have been reported for the synthesis of this compound. Some of the common approaches include:
- Chlorination of 3-Methylpyridine-N-oxide: This method utilizes various chlorinating agents like phosphoryl chloride [], N,N-diethyl dichlorophosphoramide, dichloromethylene dimethylimmonium chloride, o-phthaloyl chloride, trifluoromethylsulfonyl chloride, and phosgene [].
- Reaction of 2-amino-5-methylpyridine with Nitrous Acid: This method involves the diazotization of 2-amino-5-methylpyridine followed by chlorination in the presence of cuprous chloride [, ].
- Reaction of Acetanilide with Phosphoryl Chloride: This method utilizes acetanilide as the starting material and reacts it with phosphoryl chloride in the presence of dimethylformamide [].
- Direct Chlorination of 3-Methylpyridine: This method involves the reaction of 3-Methylpyridine with chlorine gas in the presence of palladium chloride [].
Q3: What are the challenges associated with synthesizing this compound?
A3: One of the main challenges is the formation of isomers, specifically 2-chloro-3-methylpyridine, during the synthesis from 3-methylpyridine-N-oxide [, , ]. Effective separation techniques are crucial to obtain high-purity this compound.
Q4: How can this compound be isolated from its isomer, 2-chloro-3-methylpyridine?
A4: An effective isolation method involves converting this compound into its copper(II) complex [, ]. The complex can be readily separated and subsequently hydrolyzed to obtain high-purity this compound.
Q5: What are the main applications of this compound?
A5: this compound is primarily used as a building block for synthesizing various compounds, including:
- Pesticides: It serves as a precursor for several commercial insecticides, like imidacloprid [] and thiacloprid [].
- Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceuticals, including α-nornicotine derivatives [] and protein kinase ERK2 inhibitors [].
- Other Applications: It is also used in the preparation of aroylthioureas with fungicidal and plant growth regulatory activities [].
Q6: Can you elaborate on the role of this compound in the synthesis of imidacloprid?
A6: this compound is a crucial starting material in the synthesis of imidacloprid. It is first converted to 2-chloro-5-chloromethylpyridine, which then reacts with ethylenediamine and further reacts with nitroguanidine to yield imidacloprid [].
Q7: What kind of biological activities have been reported for this compound derivatives?
A7: this compound derivatives have shown potential in various biological activities, including:
- Herbicidal Activity: (Z)-ethoxyethyl 2-cyano-3-(2-methylthio-5-pyridylmethylamino)acrylates, derived from this compound, have demonstrated promising herbicidal activity against rape (Brassica napus) [].
- Fungicidal Activity: Aroylthiourea derivatives containing this compound moiety exhibit fungicidal activity [].
- Plant Growth Regulation: Some aroylthiourea derivatives of this compound also display plant growth regulatory properties [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


